

# Diethyl 2-(2,4-dichlorophenyl)malonate physical properties

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## Compound of Interest

**Compound Name:** Diethyl 2-(2,4-dichlorophenyl)malonate

**CAS No.:** 111544-93-5

**Cat. No.:** B053603

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## An In-depth Technical Guide to the Physicochemical Properties of **Diethyl 2-(2,4-dichlorophenyl)malonate**

**Abstract:** **Diethyl 2-(2,4-dichlorophenyl)malonate** is a substituted diethyl malonate derivative of significant interest in synthetic organic chemistry. Its unique structure, featuring a reactive malonic ester core flanked by a sterically and electronically influential 2,4-dichlorophenyl group, renders it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its known physical and chemical properties, outlines authoritative protocols for its analytical characterization, and details best practices for its safe handling and storage. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in a laboratory setting.

## Chemical Identity and Structural Elucidation

**Diethyl 2-(2,4-dichlorophenyl)malonate** is an organic compound characterized by a central methylene carbon atom bonded to two ethyl carboxylate groups and a 2,4-dichlorophenyl ring.

[1] This substitution pattern is key to its chemical utility. The electron-withdrawing nature of the dual ester functionalities renders the alpha-proton (on the central carbon) acidic, facilitating deprotonation and subsequent alkylation reactions—a cornerstone of malonic ester synthesis. The 2,4-dichlorophenyl group provides steric bulk and influences the electronic environment, which can modulate the reactivity of the molecule and is often incorporated as a key structural motif in the final target compound.

Table 1: Chemical Identifiers and Core Properties

Identifier	Value	Source(s)
IUPAC Name	diethyl 2-(2,4-dichlorophenyl)propanedioate	[2]
Synonyms	Diethyl (2,4-dichlorophenyl)malonate, Diethyl 2-(2,4-dichlorophenyl)propanedioate	[1][3][4]
CAS Number	111544-93-5	[1][3][5][6]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>4</sub>	[1][2][3][5]
Molecular Weight	305.15 g/mol	[3][4]
InChI Key	FIGCCTUCURBNIF-UHFFFAOYSA-N	[3]
Canonical SMILES	CCOC(=O)C(C(=O)OCC)C1=CC=C(Cl)C=C1Cl	[3]

## Physicochemical Properties

The physical state and solubility of **Diethyl 2-(2,4-dichlorophenyl)malonate** are critical parameters for its application in synthesis, influencing choices of reaction solvent, purification method, and storage conditions.

Table 2: Summary of Physical Properties

Property	Value	Notes	Source(s)
Physical Form	Clear, colorless to pale yellow liquid or solid	The physical state is dependent on purity and ambient temperature.	[1][6]
Boiling Point	136-139 °C @ 0.05 mmHg	This value indicates that purification is best achieved via vacuum distillation to prevent thermal decomposition at atmospheric pressure.	[4]
Refractive Index	1.5095 - 1.5155 @ 20 °C	A useful parameter for rapid, non-destructive purity assessment of liquid samples.	[6]
Solubility	Low to moderate in water; Soluble in organic solvents (e.g., ethanol, acetone)	The large organic structure dominates its solubility profile, making it highly compatible with common organic reaction media.	[1]
Purity	Commercially available at ≥94.0% to 95%	Purity is typically assessed by Gas Chromatography (GC).	[3][5][6]

## Analytical Characterization Protocols

Verifying the identity, structure, and purity of starting materials is a fundamental requirement for reproducible and successful chemical synthesis. The following section details the standard analytical workflows for the characterization of **Diethyl 2-(2,4-dichlorophenyl)malonate**.

## Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms, allowing for the confirmation of the compound's precise connectivity.

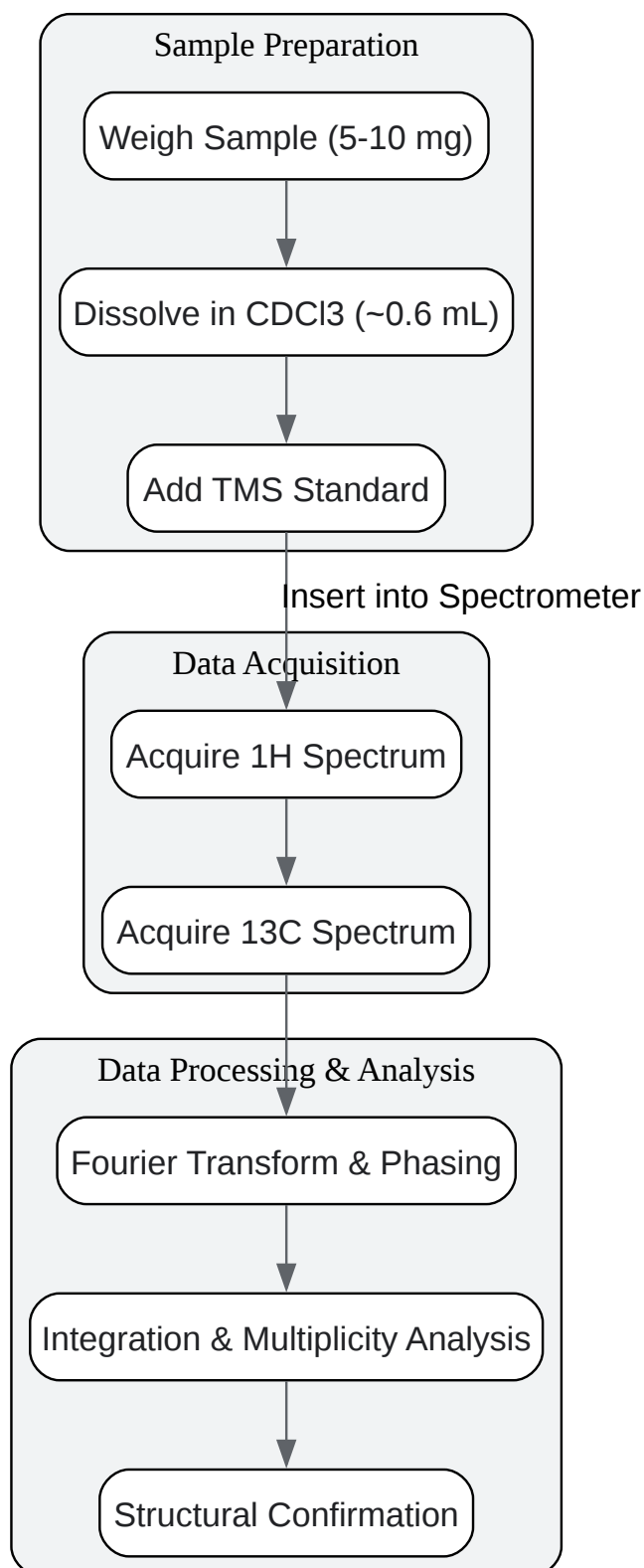
**Predicted Spectral Features:**

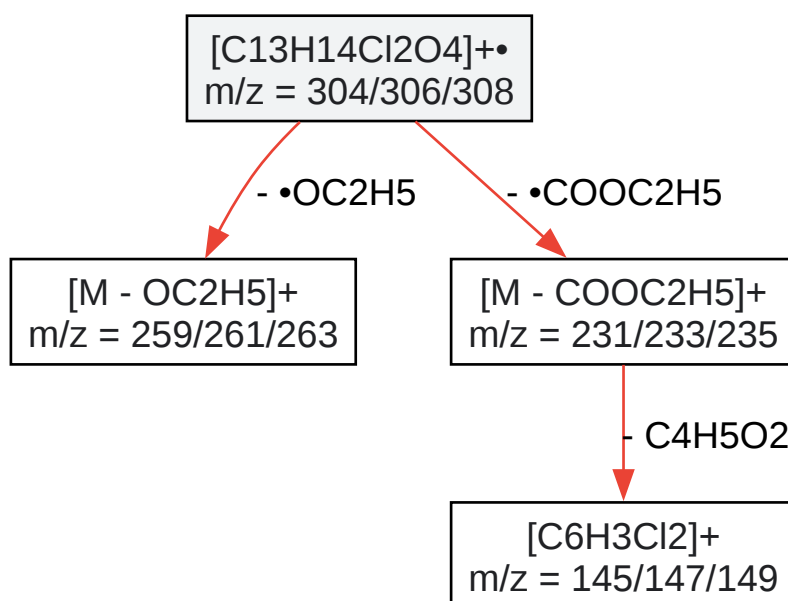
- $^1\text{H}$  NMR: The spectrum is expected to show a characteristic triplet and quartet pattern for the two ethyl groups ( $[-\text{O}-\text{CH}_2-\text{CH}_3]$ ). A singlet corresponding to the acidic alpha-proton ( $[-\text{CH}(\text{COOEt})_2]$ ) is anticipated, and a series of complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) will correspond to the three protons on the 2,4-dichlorophenyl ring.
- $^{13}\text{C}$  NMR: The spectrum should display distinct signals for the carbonyl carbons of the ester groups, the aliphatic carbons of the ethyl groups, the central alpha-carbon, and the six unique carbons of the dichlorinated aromatic ring.

**Step-by-Step Protocol for NMR Sample Preparation and Analysis:**

- **Sample Preparation:** Accurately weigh 5-10 mg of **Diethyl 2-(2,4-dichlorophenyl)malonate**.
- **Solvent Selection:** Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.  $\text{CDCl}_3$  is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters are typically sufficient.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

- Spectral Interpretation: Integrate the  $^1\text{H}$  NMR signals to determine proton ratios and analyze splitting patterns (multiplicity) to confirm neighboring protons. Correlate  $^1\text{H}$  and  $^{13}\text{C}$  signals using 2D NMR techniques (e.g., HSQC, HMBC) if further structural confirmation is needed.





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## Sources

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- 2. [pschemicals.com](http://pschemicals.com) [[pschemicals.com](http://pschemicals.com)]
- 3. Diethyl (2,4-dichlorophenyl)malonate, 95% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [[fishersci.ca](http://fishersci.ca)]
- 4. 111544-93-5 CAS MSDS (DIETHYL 2,4-DICHLOROPHENYL MALONATE) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](http://chemicalbook.com)]
- 5. DIETHYL 2-(2,4-DICHLOROPHENYL)MALONATE [P74255] - \$0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [[chemuniverse.com](http://chemuniverse.com)]
- 6. H26330.27 [[thermofisher.com](http://thermofisher.com)]
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